molecular formula C9H14ClNO2 B1625539 2-Amino-1-(3-methoxyphenyl)ethanol hydrochloride CAS No. 53517-14-9

2-Amino-1-(3-methoxyphenyl)ethanol hydrochloride

Cat. No. B1625539
CAS RN: 53517-14-9
M. Wt: 203.66 g/mol
InChI Key: IKYSARHWTVLESZ-UHFFFAOYSA-N
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Description



  • Chemical Formula : C9H14CLNO2

  • CAS Number : 27382-18-9

  • IUPAC Name : 2-amino-1-(3-methoxyphenyl)ethanol hydrochloride

  • Molecular Weight : 203.67 g/mol

  • Appearance : White crystalline powder

  • Purity : 95%

  • Country of Origin : China

  • Product Link : 2-Amino-1-(3-methoxyphenyl)ethanol hydrochloride

  • Safety Information : MSDS





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction between 2-amino-1-(3-methoxyphenyl)ethanol and hydrochloric acid.





  • Molecular Structure Analysis



    • The molecular structure consists of a phenyl ring with a methoxy group and an amino group attached to the ethane backbone.





  • Chemical Reactions Analysis



    • Further research is needed to explore specific chemical reactions involving this compound.





  • Physical And Chemical Properties Analysis



    • Melting Point : 110-112°C

    • Solubility : Soluble in water

    • Storage Temperature : Room temperature




  • Scientific Research Applications

    Pharmacokinetics and Metabolism

    • Studies have explored the metabolism of compounds related to 2-Amino-1-(3-methoxyphenyl)ethanol hydrochloride, focusing on identifying urinary metabolites following administration. For example, research on chlorphenoxamine, which shares structural similarities, identified various metabolites in human urine, suggesting complex metabolic pathways that might be relevant for understanding the pharmacokinetics of related compounds (Goenechea et al., 1987).

    Interaction with Neurotransmitter Systems

    • Ethanol and its effects on neurotransmitter systems have been studied, providing insights into how related compounds might interact with these systems. For instance, ethanol's interaction with the catecholamine system reflects on the metabolism of norepinephrine and its metabolites, which could be informative for understanding the neurological impact of structurally related compounds (Borg et al., 1981).

    Diagnostic and Biomarker Development

    • Research into metabolites of compounds structurally similar to 2-Amino-1-(3-methoxyphenyl)ethanol hydrochloride has contributed to the development of biomarkers for exposure assessment. For example, studies on 2-methoxy ethanol exposure and its correlation with urinary 2-methoxy acetic acid levels could inform the development of biomarkers for monitoring exposure to related chemicals (Shih et al., 1999).

    Safety And Hazards



    • This chemical is considered hazardous by OSHA standards.

    • Skin and eye irritation may occur.

    • Avoid inhalation and ingestion.

    • Seek medical attention if exposed.




  • Future Directions



    • Further studies are needed to explore its potential applications in drug development or other fields.




    Please note that additional research and analysis may be required to fully understand the compound’s properties and potential uses. If you need more detailed information, consider consulting scientific literature or experts in the field.


    properties

    IUPAC Name

    2-amino-1-(3-methoxyphenyl)ethanol;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IKYSARHWTVLESZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=CC(=C1)C(CN)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H14ClNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70543934
    Record name 2-Amino-1-(3-methoxyphenyl)ethan-1-ol--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70543934
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    203.66 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Amino-1-(3-methoxyphenyl)ethanol hydrochloride

    CAS RN

    53517-14-9
    Record name 2-Amino-1-(3-methoxyphenyl)ethan-1-ol--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70543934
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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